

Assessing the Selectivity Profile of Rsk4-IN-1 (TFA): A Comparative Guide

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Compound of Interest

Compound Name: *Rsk4-IN-1 (tfa)*

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This guide provides a comprehensive analysis of the selectivity profile of **Rsk4-IN-1 (tfa)**, a potent inhibitor of Ribosomal S6 Kinase 4 (RSK4). To offer a thorough assessment, its performance is objectively compared with other known RSK inhibitors. This document summarizes key quantitative data, presents detailed experimental methodologies for crucial assays, and includes visualizations of relevant biological pathways and experimental workflows to aid in the clear interpretation of the presented information.

Comparative Selectivity of RSK Inhibitors

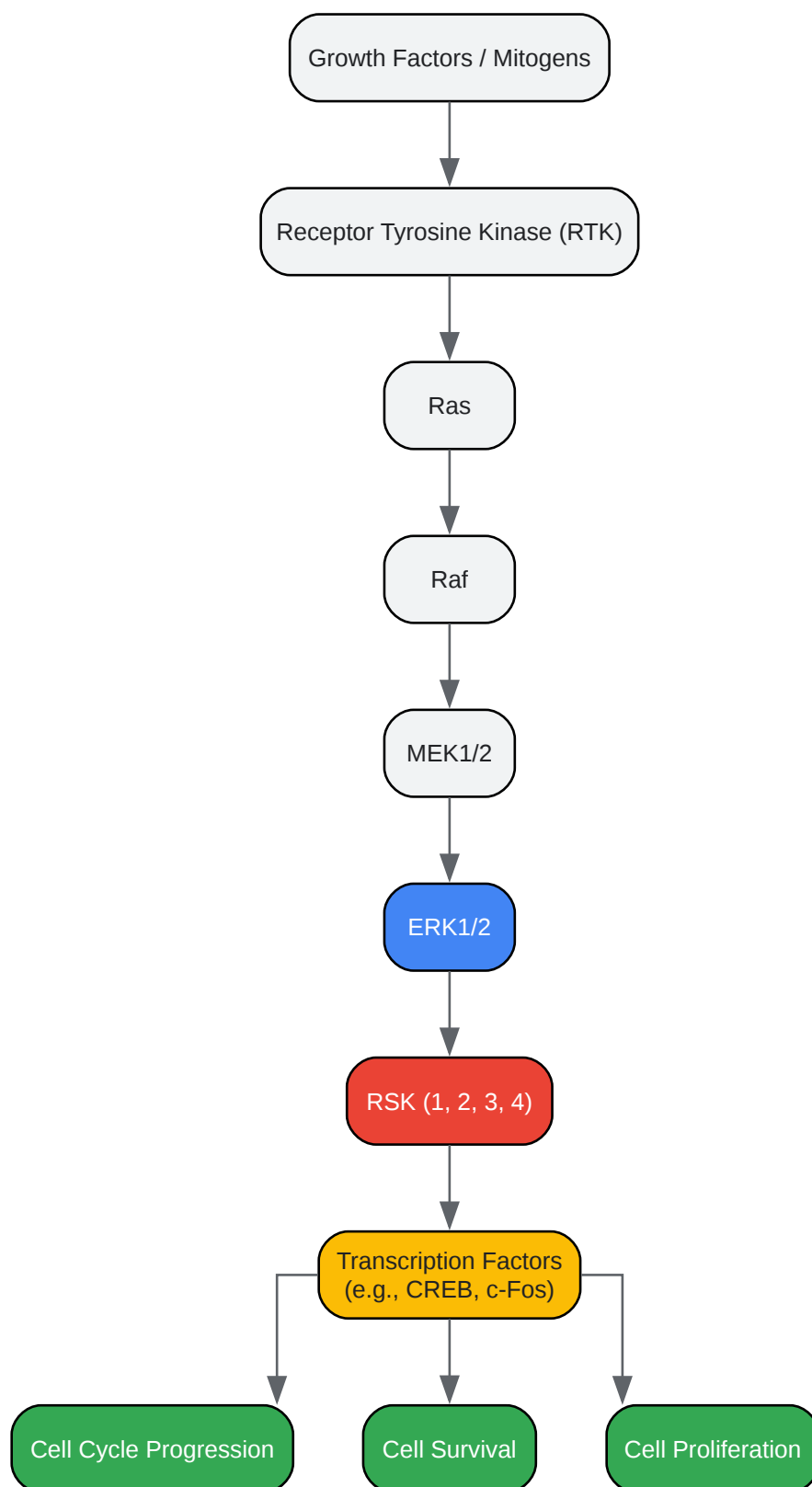
The table below summarizes the in vitro potency of **Rsk4-IN-1 (tfa)** and alternative RSK inhibitors against the RSK isoforms and other selected kinases. This data is crucial for evaluating the selectivity of each compound and potential off-target effects.

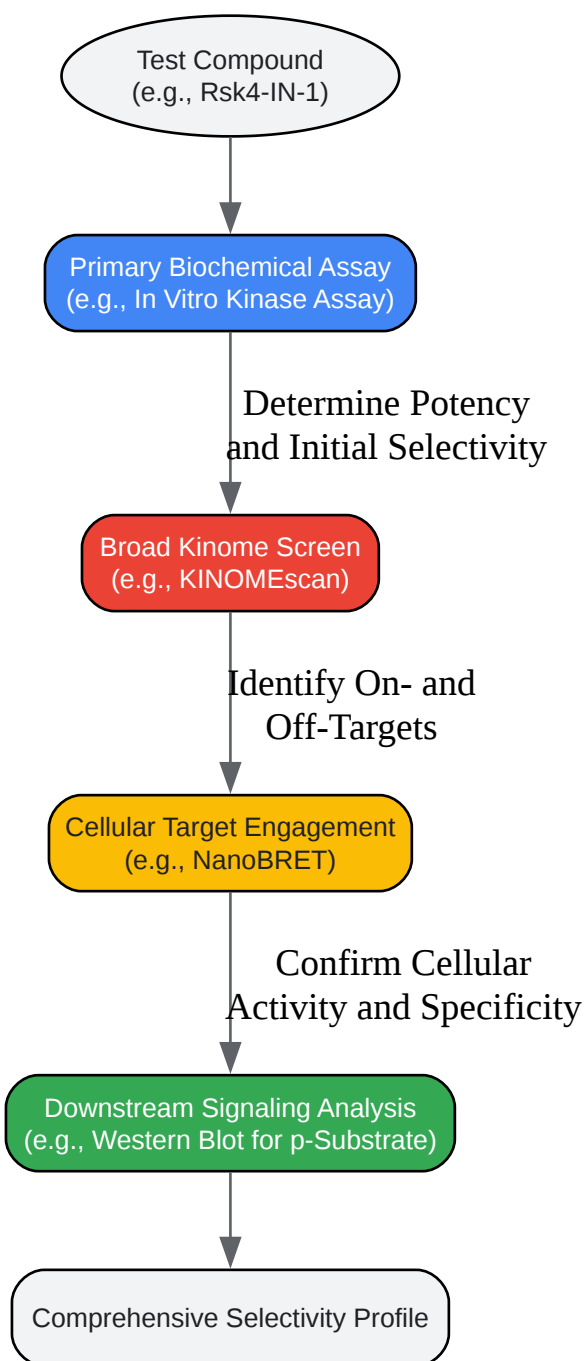
Compound	RSK1 IC50 (nM)	RSK2 IC50 (nM)	RSK3 IC50 (nM)	RSK4 IC50 (nM)	Other Notable Targets (IC50/Kd)
Rsk4-IN-1 (tfa)	-	-	-	9.5	Data not publicly available
BI-D1870	31[1][2][3]	24[1][2][3]	18[1][2][3]	15[1][2][3]	PLK1 (100 nM)[1][4]
Pluripotin (SC1)	500	2500	3300	10000	ERK1 (Kd: 98 nM), RasGAP (Kd: 212 nM)
Trovafloxacin	-	-	-	~10,000	In a screen of 140 kinases, no other kinase was substantially inhibited at 10 μ M[5][6]

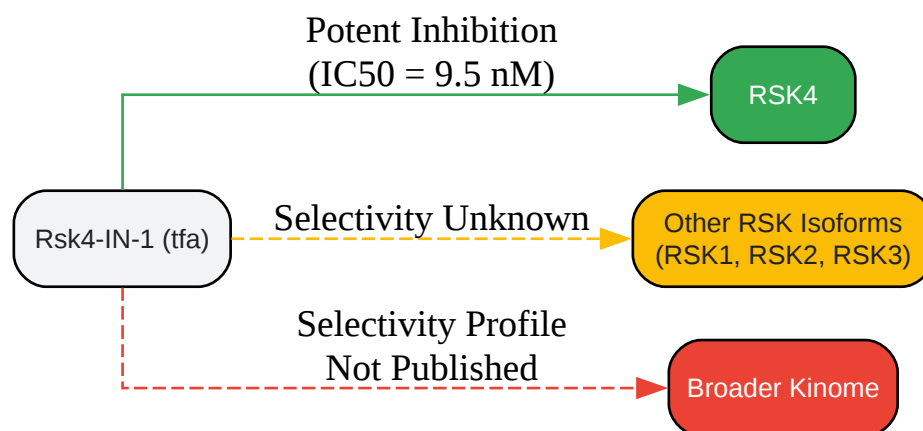
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Kd represents the dissociation constant, a measure of binding affinity.

Signaling Pathway and Experimental Visualization

To provide a clearer context for the data and methodologies presented, the following diagrams illustrate the RSK signaling pathway, a standard workflow for assessing kinase inhibitor selectivity, and the target profile of **Rsk4-IN-1 (tfa)**.







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